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Compound of Interest

Compound Name: Efegatran sulfate

Cat. No.: B1671125 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Efegatran sulfate, known by the research code LY294468, is a potent, direct, and reversible

inhibitor of thrombin, a key enzyme in the coagulation cascade.[1] Its action prevents the

conversion of fibrinogen to fibrin, thereby inhibiting thrombus formation. Efegatran is a synthetic

peptide derivative, chemically identified as N-methyl-D-phenylalanyl-L-prolyl-L-argininal sulfate.

This document provides a comprehensive overview of the plausible synthetic and purification

strategies for efegatran sulfate, based on established principles of peptide chemistry. The

protocols outlined below are representative methods and may require optimization for specific

laboratory or industrial-scale production.
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Property Value

Chemical Name

(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-

oxopentan-2-yl]-1-[(2R)-2-(methylamino)-3-

phenylpropanoyl]pyrrolidine-2-

carboxamide;sulfuric acid;hydrate

Molecular Formula C₂₁H₃₆N₆O₈S

Molecular Weight 532.6 g/mol (hydrate)

CAS Number 126721-07-1 (sulfate)

Synonyms LY294468, Me-D-Phe-Pro-Arg-H sulfate

Synthesis of Efegatran
The synthesis of efegatran, a tripeptide analogue, can be approached through either solid-

phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). Both methods

involve the sequential coupling of protected amino acid residues.

Logical Workflow for Efegatran Synthesis
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Caption: General workflow for the synthesis and purification of efegatran sulfate.

Application Note 1: Solid-Phase Peptide Synthesis
(SPPS) of Efegatran
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SPPS offers the advantage of simplified purification of intermediates, as excess reagents and

byproducts are washed away at each step.

Protocol:

Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin) in a non-polar solvent like

dichloromethane (DCM).

First Amino Acid Coupling: Couple Fmoc-L-Arginine(Pbf)-OH to the resin using a coupling

agent such as HBTU in the presence of a base like diisopropylethylamine (DIEA) in

dimethylformamide (DMF).

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled

arginine using a solution of piperidine in DMF.

Second Amino Acid Coupling: Couple Fmoc-L-Proline-OH to the deprotected arginine

residue using the same coupling conditions as in step 2.

Fmoc Deprotection: Repeat the Fmoc deprotection step.

Third Amino Acid Coupling: Couple Boc-N-methyl-D-Phenylalanine-OH to the deprotected

proline residue.

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain

protecting groups (e.g., Pbf) simultaneously using a cleavage cocktail, typically containing

trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS).

Precipitation and Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and

wash the pellet to obtain the crude efegatran as a TFA salt.

Application Note 2: Solution-Phase Peptide Synthesis of
Efegatran
Solution-phase synthesis is more traditional and can be advantageous for large-scale

production, although it requires purification of each intermediate.

Protocol:
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Dipeptide Formation: Couple Boc-N-methyl-D-Phenylalanine-OH with L-Proline methyl ester

using a coupling agent like DCC or EDC in an organic solvent. Purify the resulting dipeptide

ester.

Ester Hydrolysis: Hydrolyze the methyl ester of the dipeptide to obtain the free carboxylic

acid.

Tripeptide Formation: Couple the dipeptide acid with L-Argininal derivative (with protected

guanidino group) using a suitable coupling agent.

Deprotection: Remove all protecting groups under appropriate conditions to yield crude

efegatran.

Purification of Efegatran
The purification of crude synthetic efegatran is crucial to remove impurities such as deletion

sequences, incompletely deprotected peptides, and reagents from the synthesis and cleavage

steps. A multi-step chromatographic approach is typically employed.

Purification Workflow Diagram
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Caption: Detailed purification workflow for efegatran.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1671125?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671125?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Application Note 3: Reverse-Phase High-Performance
Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for purifying peptides based on their hydrophobicity.

Protocol:

Sample Preparation: Dissolve the crude efegatran in a minimal amount of a suitable solvent

(e.g., aqueous acetonitrile with 0.1% TFA).

Column and Mobile Phases: Use a preparative C18 column. The mobile phases are typically:

Mobile Phase A: 0.1% TFA in water

Mobile Phase B: 0.1% TFA in acetonitrile

Gradient Elution: Elute the peptide using a linear gradient of Mobile Phase B, for example,

from 5% to 50% over 60 minutes.

Fraction Collection: Collect fractions based on the UV absorbance at 220 nm or 280 nm.

Purity Analysis: Analyze the purity of each fraction using analytical RP-HPLC and mass

spectrometry.

Pooling: Pool the fractions with the desired purity (>98%).

Application Note 4: Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge and is an excellent orthogonal purification

step to RP-HPLC.

Protocol:

Sample Preparation: Exchange the solvent of the pooled RP-HPLC fractions to the IEX

loading buffer.

Column and Buffers: Use a strong cation exchange column (due to the basic arginine

residue).
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Loading Buffer: Low salt concentration buffer at a pH where efegatran is positively

charged (e.g., 20 mM sodium phosphate, pH 3.0).

Elution Buffer: Loading buffer with a high salt concentration (e.g., 1 M NaCl).

Elution: Elute the bound peptide using a salt gradient.

Fraction Collection and Analysis: Collect and analyze fractions as described for RP-HPLC.

Pooling and Desalting: Pool the pure fractions and desalt using a final RP-HPLC step or

dialysis.

Conversion to Efegatran Sulfate and Final Product
Formulation
Protocol:

Lyophilization: Lyophilize the purified efegatran base to obtain a stable powder.

Salt Formation: Dissolve the lyophilized peptide in a suitable solvent (e.g., water or a

water/acetonitrile mixture) and add a stoichiometric amount of sulfuric acid.

Final Lyophilization: Lyophilize the solution to obtain the final efegatran sulfate product as a

white, fluffy powder.

Hypothetical Quantitative Data Summary
The following tables present hypothetical data for a typical synthesis and purification run.

Table 1: Synthesis Yield
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Synthesis
Step

Starting
Material

Product
Theoretical
Yield (g)

Actual Yield
(g)

Yield (%)

SPPS 1 mmol Resin
Crude

Efegatran
0.53 0.40 75

Cleavage
0.40 g

Peptidyl-resin

Crude

Efegatran
0.42 0.35 83

Table 2: Purification Summary

Purification
Step

Input Mass
(mg)

Output
Mass (mg)

Purity In
(%)

Purity Out
(%)

Recovery
(%)

RP-HPLC 350 250 75 98.5 71

Ion-Exchange 250 220 98.5 >99.5 88

Final Product 220 215 >99.5 >99.8 98

Table 3: Final Product Specifications (Hypothetical)

Parameter Specification

Appearance White to off-white lyophilized powder

Purity (HPLC) ≥ 99.5%

Identity (MS) Conforms to structure

Peptide Content ≥ 85%

Water Content ≤ 5%

Sulfate Content 17.5 ± 1.5%

Conclusion
The synthesis and purification of efegatran sulfate can be achieved through standard peptide

chemistry methodologies. Solid-phase peptide synthesis followed by a multi-step purification
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process involving reverse-phase and ion-exchange chromatography is a robust approach to

obtain a high-purity final product suitable for research and preclinical development. The specific

conditions for each step should be carefully optimized to maximize yield and purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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